molecular formula C11H12O2 B1206375 2-Prenyl-1,4-benzoquinone CAS No. 5594-02-5

2-Prenyl-1,4-benzoquinone

Cat. No.: B1206375
CAS No.: 5594-02-5
M. Wt: 176.21 g/mol
InChI Key: PJERCKGJJBCWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Benzoquinone Class of Natural Products

The quinones are a large class of organic compounds formally derived from aromatic compounds like benzene (B151609). wikipedia.org The benzoquinone subclass, specifically 1,4-benzoquinones (also known as p-benzoquinones), are characterized by a six-membered carbon ring with two carbonyl (C=O) groups at opposing positions (1 and 4). atamanchemicals.comscielo.br This structure, cyclohexa-2,5-diene-1,4-dione, is the foundational framework for a multitude of natural products. scielo.brebi.ac.uk

Benzoquinones are ubiquitously distributed in nature, having been identified in higher plants, fungi, bacteria, and animals. nih.govmedchemexpress.com In biological systems, they are crucial participants in fundamental processes such as cellular respiration and photosynthesis, where they function as electron carriers in electron transport chains. scielo.brnih.gov Beyond these primary metabolic roles, many benzoquinone derivatives exhibit a wide array of pharmacological applications, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities. scielo.brnih.gov Their prevalence and functional diversity have made them a focal point of research for millennia, initially as pigments and traditional remedies, and now as lead compounds in modern drug discovery. scielo.brresearchgate.net

PropertyDescription
Core Structure Cyclohexa-2,5-diene-1,4-dione ebi.ac.uk
Functional Groups Two ketone groups on a conjugated ring system wikipedia.org
Natural Sources Plants, Fungi, Bacteria, Animals nih.govmedchemexpress.com
Biological Roles Electron transport, Oxidative phosphorylation atamanchemicals.comnih.gov
Reported Activities Antioxidant, Anti-inflammatory, Anticancer, Antimicrobial scielo.brnih.gov

Significance as a Naturally Occurring Prenylated Quinone

2-Prenyl-1,4-benzoquinone is distinguished by the attachment of a prenyl group (a five-carbon isoprenoid unit, specifically a 3-methylbut-2-en-1-yl group) to the second carbon of the 1,4-benzoquinone (B44022) ring. zfin.org This classifies it as a prenylated quinone, a subset of meroterpenoids, which are natural products of mixed biosynthetic origin, combining elements from both the polyketide and isoprenoid pathways. researchgate.netnih.gov

The addition of the lipophilic prenyl side-chain significantly influences the molecule's properties and biological activity. Prenylated quinones and their hydroquinone (B1673460) counterparts are particularly abundant in marine organisms, such as brown algae and sponges. researchgate.netrsc.org Research has shown that these compounds possess a wide spectrum of bioactivities, with cytotoxic and antioxidant properties being among the most frequently reported. rsc.org For instance, various prenylated quinones have been isolated from marine sources and demonstrated notable effects in laboratory assays. rsc.orgmdpi.com The length and structure of the isoprenoid side-chain are critical factors in determining the specific biological effects. nih.gov

Scope of Academic Inquiry into this compound

Academic investigation into this compound and related compounds is multifaceted, spanning natural product chemistry, synthetic chemistry, and pharmacology. A primary area of research involves the isolation and structural elucidation of these compounds from natural sources, with marine sponges of the genus Ircinia being a notable source for linear 2-prenyl-1,4-hydroquinones. nih.govacs.org

A significant portion of the research is dedicated to evaluating the biological effects of these molecules. Studies have explored the antimicrobial activity of terpenoid 1,4-benzoquinones against various microorganisms. nih.gov Furthermore, the anti-inflammatory properties of prenylated hydroquinones and quinones have been a subject of investigation, with some compounds showing the ability to suppress pro-inflammatory mediators. researchgate.net

Structure-activity relationship (SAR) studies are crucial to this research, aiming to correlate specific structural features, such as the length of the prenyl side-chain, with observed biological activity. nih.gov These studies have indicated that the optimal length for the side-chain to elicit certain antimicrobial effects is between five and fifteen carbon atoms. nih.govacs.org In addition to studying naturally isolated compounds, researchers are actively engaged in the chemical synthesis of this compound and its analogues. ukzn.ac.zaacs.org This allows for the creation of novel derivatives and provides the quantities needed for thorough biological evaluation.

Research AreaFocusKey Findings
Natural Product Isolation Extraction and identification from natural sources like marine sponges. nih.govIsolation of linear 2-prenyl-1,4-hydroquinones from Ircinia spinosula. nih.gov
Biological Activity Screening Testing for antimicrobial, anti-inflammatory, and cytotoxic effects. nih.govresearchgate.netTerpenoid 1,4-benzoquinones show moderate antimicrobial activity. nih.gov
Structure-Activity Relationship (SAR) Investigating how the chemical structure affects biological function. nih.govThe length of the prenyl side-chain is critical for bioactivity. nih.govacs.org
Chemical Synthesis Developing methods to synthesize the compound and its analogues. ukzn.ac.zaacs.orgEnables access to novel structures for further testing. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5594-02-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H12O2/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7H,4H2,1-2H3

InChI Key

PJERCKGJJBCWEC-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC(=O)C=CC1=O)C

Canonical SMILES

CC(=CCC1=CC(=O)C=CC1=O)C

Other CAS No.

5594-02-5

Origin of Product

United States

Natural Occurrence and Distribution of 2 Prenyl 1,4 Benzoquinone

Isolation from Plant Species

2-Prenyl-1,4-benzoquinone and its derivatives have been identified in a variety of plant species. scielo.brscielo.br Their presence is a result of specialized metabolic pathways within these plants. researchgate.net

Specific Botanical Sources and Phytochemical Investigations

Phytochemical studies have led to the isolation of this compound and related compounds from several plants. For instance, 2-methoxy-6-pentyl-1,4-benzoquinone, a related compound, has been isolated from the leaves of Miconia lepidota. scielo.br Another related compound, embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), is a major constituent in various parts of the shrub Embelia ribes. scielo.br

A study on Cyathocalyx pruniferus led to the isolation of 2-octaprenyl-1,4-benzoquinone from its leaves. researchgate.netresearchgate.net Similarly, research on Gunnera perpensa resulted in the isolation of 2-methyl-6-(3-methyl-2-butenyl)-benzo-1,4-quinone from its stems and leaves. scielo.brscielo.br The plant Heliotropium ovalifolium has been found to contain heliotropinones A and B in its aerial parts. scielo.br

Table 1: Botanical Sources of this compound and Related Compounds

Botanical SourceCompound IsolatedPlant Part
Cyathocalyx pruniferus2-Octaprenyl-1,4-benzoquinoneLeaves
Miconia lepidota2-Methoxy-6-pentyl-1,4-benzoquinoneLeaves
Gunnera perpensa2-Methyl-6-(3-methyl-2-butenyl)-benzo-1,4-quinoneStems and Leaves
Embelia ribesEmbelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone)Various parts
Heliotropium ovalifoliumHeliotropinones A and BAerial parts

Distribution within Plant Tissues

The distribution of this compound and its analogs can vary within different tissues of a plant. In Cyathocalyx pruniferus, 2-octaprenyl-1,4-benzoquinone was found in the leaves. researchgate.net In Gunnera perpensa, the corresponding benzoquinone derivative was isolated from both the stems and leaves. scielo.brscielo.br The aerial parts of Heliotropium ovalifolium are the source of heliotropinones. scielo.br In some plants, these compounds can be exuded from the leaves. oup.com

Presence in Microorganisms

Quinones, including prenylated benzoquinones, are also metabolites of various microorganisms. scielo.brrsc.org

Identification in Fungal Metabolites

Certain fungi are known to produce benzoquinone derivatives. For example, the endophytic fungus Xylaria sp. has been found to produce xylariaquinone A. scielo.br Other fungi, such as various Chaetomium species, produce metabolites like cochliodinol. cdnsciencepub.com Polyporic acid and atromentin (B1665312) are other examples of quinones produced by a number of fungal species. cdnsciencepub.com

Characterization in Bacterial Strains

Bacteria also serve as a source of prenylated benzoquinones. A marine-derived Streptomyces sp. (SCSIO 10428), isolated from a sediment sample, was found to produce 3-chloro-6,8-dihydroxy-α-lapachone. mdpi.com In Escherichia coli, 2-polyprenyl-6-methoxy-1,4-benzoquinone (B1259222) is synthesized through the ubiquinone biosynthesis pathway.

Occurrence in Marine Organisms

The marine environment is a rich source of diverse natural products, including a variety of prenylated quinones and hydroquinones. nih.govmdpi.com These compounds have been isolated from sponges, brown algae, and ascidians. clockss.orgresearchgate.net

Marine sponges of the genus Ircinia are a notable source of these compounds. clockss.org For instance, 2-heptaprenyl-1,4-hydroquinone and 2-octaprenyl-1,4-hydroquinone have been isolated from the sponge Ircinia spinosula. nih.govnih.gov The brown alga Taonia atomaria has also been shown to contain polyprenylated quinones. researchgate.netnih.gov Additionally, the ascidian Aplidium scabellum has yielded verapliquinone A. mdpi.com

Table 2: Marine Organisms Containing this compound and Related Compounds

Marine OrganismCompound(s) Isolated
Ircinia spinosula (Sponge)2-Heptaprenyl-1,4-hydroquinone, 2-Octaprenyl-1,4-hydroquinone
Taonia atomaria (Brown Alga)Polyprenylated quinones
Aplidium scabellum (Ascidian)Verapliquinone A
Streptomyces sp. SCSIO 10428 (Marine Bacterium)3-Chloro-6,8-dihydroxy-α-lapachone

Isolation from Sponges and Algae

The marine environment is a rich repository of unique chemical structures, with sponges and algae being particularly prolific sources of novel bioactive compounds. Among these are prenylated quinones and their hydroquinone (B1673460) precursors. Research has led to the successful isolation of this compound and structurally related compounds from several marine organisms.

Sponges of the genus Ircinia are notable producers of these metabolites. Specifically, the hydroquinone form, 2-prenyl-1,4-hydroquinone, has been isolated from the marine sponge Ircinia spinosula. nih.govacs.org This compound is part of a larger family of linear polyprenyl-1,4-hydroquinones found in this sponge, which can feature side chains of varying lengths. researchgate.netnih.gov The isolation process typically involves extraction from the sponge tissue followed by chromatographic purification to separate the different prenylated derivatives. researchgate.net

While the direct isolation of this compound from algae is less commonly documented, related prenylated benzoquinones are well-known constituents of marine algae. For instance, a novel bis-prenylated quinone was isolated from the endemic New Zealand brown alga Perithalia capillaris. acs.org This discovery was the result of bioactivity-directed isolation efforts targeting anti-inflammatory compounds. acs.org The process involved solvent extraction of the ground algal material, followed by silica (B1680970) gel column chromatography to isolate the active fractions. acs.org Similarly, several bis-isoprenyl hydroquinone derivatives have been identified in the brown alga Sporochnus comosus. mdpi.com These findings underscore the role of marine algae as a significant source of structurally diverse prenylated quinones.

Compound IsolatedMarine SourceOrganism Type
2-Prenyl-1,4-hydroquinoneIrcinia spinosulaSponge
Bis-prenylated quinonePerithalia capillarisBrown Alga
Bis-isoprenyl hydroquinonesSporochnus comosusBrown Alga

Ecological Context of Marine Quinones

Prenylated benzoquinones and hydroquinones are classified as secondary metabolites in the marine organisms from which they are isolated. Unlike primary metabolites that are essential for fundamental processes like growth and reproduction, these compounds are thought to fulfill specialized ecological roles. acs.orgmdpi.com Their widespread occurrence in organisms such as sponges, brown algae, and ascidians suggests they are of adaptive importance in the marine ecosystem. mdpi.comnih.gov

The biological activities exhibited by these marine quinones provide strong clues to their ecological functions. A primary role is likely chemical defense. Many of these compounds display significant antimicrobial, cytotoxic, and anti-inflammatory properties. nih.govmdpi.comnih.govscielo.br This bioactivity can protect the host organism from pathogenic microorganisms, deter predation by herbivores, and inhibit the settlement of fouling organisms (antifouling activity). researchgate.netacs.org For example, a compound isolated from the brown alga Perithalia caudata has been shown to deter herbivore feeding. acs.org The production of these defensive compounds is a crucial survival strategy for sessile marine organisms that cannot flee from threats.

The structural diversity of prenylated quinones found in a single organism or across different species may also represent an evolutionary adaptation, providing a broad spectrum of defense against various ecological pressures.

Comparative Analysis with Related Prenylquinones (e.g., Ubiquinones (B1209410), Plastoquinones)

This compound belongs to the larger class of prenylquinones, which also includes vital primary metabolites such as ubiquinones (Coenzyme Q) and plastoquinones. While they share a common structural motif—a quinone head group attached to a prenyl (isoprenoid) side chain—their distribution and biological functions differ fundamentally.

Ubiquinones and Plastoquinones are universal, or nearly universal, in their respective biological domains. Ubiquinones are found in the mitochondria of virtually all aerobic organisms, from bacteria to mammals. Plastoquinones are essential components of the photosynthetic machinery in plants, algae, and cyanobacteria. Their function is central to primary metabolism. They act as mobile electron carriers in the electron transport chains of cellular respiration (ubiquinone) and photosynthesis (plastoquinone), playing an indispensable role in energy conversion. acs.org The length of their polyprenyl tail is a key feature, anchoring them within the lipid bilayer of mitochondrial or thylakoid membranes.

This compound and its related marine-derived analogues, in contrast, are considered secondary metabolites with a much more restricted distribution. acs.org They are not involved in primary energy metabolism. Their biological role is primarily ecological, serving as defensive chemicals (allelochemicals). mdpi.comnih.gov The prenyl side chain in these compounds is typically shorter than that of ubiquinones or plastoquinones in the same organisms. Structure-activity relationship studies indicate that the biological potency of these secondary metabolites is often dependent on the length of this side chain. nih.govacs.org

The following table summarizes the key distinctions:

FeatureThis compound & RelativesUbiquinones (Coenzyme Q)Plastoquinones
Biological Role Secondary Metabolism (e.g., Chemical Defense)Primary Metabolism (Cellular Respiration)Primary Metabolism (Photosynthesis)
Primary Function Antimicrobial, AllelopathicMobile Electron CarrierMobile Electron Carrier
Distribution Restricted (e.g., specific sponges, algae)Ubiquitous in Aerobic OrganismsUbiquitous in Photosynthetic Organisms
Cellular Location Various/SecretedInner Mitochondrial MembraneThylakoid Membrane of Chloroplasts
Side Chain Typically shorter, variable prenyl unitsLong polyprenyl tail (e.g., 6-10 units)Long polyprenyl tail (typically 9 units)

In essence, while ubiquinones and plastoquinones are fundamental, universally conserved molecules for sustaining life's energy processes, this compound represents a specialized adaptation, showcasing how the basic prenylquinone scaffold has been evolutionarily modified for species-specific ecological interactions.

Biosynthetic Pathways of 2 Prenyl 1,4 Benzoquinone

Elucidation of Prenyl Chain Biogenesis

The prenyl side chain of 2-Prenyl-1,4-benzoquinone is an isoprenoid, a large class of organic molecules built from five-carbon isoprene (B109036) units. The universal precursors for all isoprenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). tandfonline.comresearchgate.net Organisms utilize two primary, independent pathways to synthesize these crucial building blocks: the Mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. tandfonline.comfrontiersin.org

The Mevalonate (MVA) pathway is a fundamental metabolic route found in all higher eukaryotes, archaea, and the cytosol of plants. tandfonline.comscielo.br It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.brnih.gov HMG-CoA is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. tandfonline.com Following a series of two phosphorylation reactions and a final decarboxylation, MVA is converted into isopentenyl pyrophosphate (IPP). tandfonline.comscielo.br

Table 1: Key Enzymatic Steps of the Mevalonate (MVA) Pathway

Step Enzyme Substrate(s) Product
1 Acetyl-CoA acetyltransferase (AACT) 2 x Acetyl-CoA Acetoacetyl-CoA
2 HMG-CoA synthase (HMGS) Acetoacetyl-CoA + Acetyl-CoA 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3 HMG-CoA reductase (HMGR) HMG-CoA Mevalonate (MVA)
4 Mevalonate kinase (MVK) Mevalonate Mevalonate-5-phosphate
5 Phosphomevalonate kinase (PMVK) Mevalonate-5-phosphate Mevalonate-5-diphosphate

This table summarizes the central enzymatic reactions in the MVA pathway leading to the synthesis of the isoprenoid precursor IPP. tandfonline.comscielo.brnih.gov

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is responsible for isoprenoid precursor synthesis in most bacteria, some protozoa like Plasmodium falciparum, and in the plastids of plants and algae. nih.govkit.edunih.gov This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov Through a series of subsequent enzymatic reactions, DXP is converted into both IPP and DMAPP. tandfonline.comnih.gov In many organisms that utilize the MEP pathway, the final enzyme, IspH, produces both IPP and DMAPP, making an IPP isomerase not strictly essential for survival. nih.gov

Table 2: Key Enzymatic Steps of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

Step Enzyme Substrate(s) Product
1 DXP synthase (DXS) Pyruvate + Glyceraldehyde 3-phosphate 1-deoxy-D-xylulose 5-phosphate (DXP)
2 DXP reductoisomerase (DXR/IspC) DXP 2-C-methyl-D-erythritol 4-phosphate (MEP)
3 MEP cytidylyltransferase (IspD) MEP + CTP 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)
4 CDP-ME kinase (IspE) CDP-ME 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)
5 MEcPP synthase (IspF) CDP-MEP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
6 HMBPP synthase (IspG) MEcPP (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)

This table outlines the enzymatic conversions in the MEP pathway, which generates the C5 isoprenoid precursors IPP and DMAPP. tandfonline.comnih.gov

Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are the universal five-carbon building blocks for all isoprenoids. tandfonline.comresearchgate.net IPP can be reversibly converted to DMAPP by the enzyme IPP isomerase (IDI). researchgate.net The biosynthesis of the prenyl chain is initiated by DMAPP, which acts as the primary substrate for prenyltransferases. frontiersin.orgnih.gov These enzymes catalyze the sequential head-to-tail condensation of one or more IPP molecules onto the DMAPP starter unit, elongating the isoprenoid chain by five carbons with each addition. frontiersin.orgnih.gov The specific length of the prenyl chain is determined by the specific prenyl diphosphate (B83284) synthase involved. tandfonline.com

Aromatic Ring Precursor Pathways

The 1,4-benzoquinone (B44022) ring structure of the target molecule is derived from aromatic precursors synthesized through distinct metabolic routes, primarily the shikimate pathway. oup.comchemrxiv.org

The shikimate pathway is a crucial metabolic route in bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. oup.comchemrxiv.org The pathway begins with precursors from carbohydrate metabolism and culminates in the synthesis of chorismate, a key branch-point intermediate. oup.comchemrxiv.org In many bacteria and eukaryotic microorganisms, chorismate is the direct precursor to 4-hydroxybenzoate (B8730719) (4-HB), which serves as the aromatic head group for ubiquinone biosynthesis. oup.comgenome.jpnih.gov The conversion of chorismate to 4-HB is a critical step that channels intermediates from the shikimate pathway into the production of benzoquinones. oup.com

An alternative route for the formation of a benzoquinone precursor involves the homogentisate (B1232598) pathway. uni-muenchen.deoup.com This pathway is particularly important in plants for the biosynthesis of plastoquinone (B1678516) and tocochromanols (Vitamin E). oup.comresearchgate.net The pathway begins with the amino acid tyrosine, which is itself a product of the shikimate pathway. oup.com Tyrosine is converted to 4-hydroxyphenylpyruvate, which is then acted upon by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) to form homogentisate (homogentisic acid or HGA). uni-muenchen.deresearchgate.net Homogentisate serves as the aromatic precursor that is subsequently prenylated to form compounds like plastoquinone. uni-muenchen.deoup.com In eukaryotes, the precursor for the benzoquinone ring of ubiquinone is derived from tyrosine, linking it to this metabolic stream. oup.comsmpdb.ca

Enzymatic Steps in Prenylation and Ring Modification

The assembly of this compound involves a series of enzymatic reactions that catalyze the attachment of the prenyl group to the benzoquinone precursor and subsequent modifications to the ring structure. These steps are crucial for the formation of the final product.

Prenyl diphosphate synthases (PDSs), also known as prenyltransferases, are key enzymes that catalyze the formation of polyprenyl diphosphates of varying lengths. frontiersin.org They facilitate the sequential head-to-tail condensation of IPP units onto an allylic diphosphate starter molecule like DMAPP, geranyl diphosphate (GPP), or farnesyl diphosphate (FPP). tandfonline.comnih.gov The length of the resulting polyprenyl chain is determined by the specific PDS involved. nih.gov These enzymes exhibit a broad specificity for prenyl diphosphates, allowing them to accept substrates of different chain lengths. frontiersin.org The polyprenyl diphosphate is then transferred to an aromatic precursor, a reaction catalyzed by enzymes like p-hydroxybenzoic acid octaprenyltransferase (UbiA in E. coli), which represents a key convergence point between the isoprenoid and aromatic amino acid pathways. nih.gov

Table 1: Key Prenyl Diphosphate Synthases and their Products

EnzymeOrganism/SystemProduct Chain LengthPathwayReference
IspBE. coliC40 (octaprenyl)Ubiquinone nih.gov
-S. cerevisiaeC30 (hexaprenyl)Ubiquinone nih.gov
-HumansC50 (decaprenyl)Ubiquinone nih.gov
SPS1Plants-Plastoquinone tandfonline.com
SmPPS1/SmPPS2Salvia miltiorrhiza-Plastoquinone/Ubiquinone frontiersin.org

Following the prenylation of the aromatic ring, a series of modification reactions occur, including hydroxylations and methylations, to form the final quinone structure. frontiersin.org In the biosynthesis of related compounds like ubiquinone, hydroxylases, which are often monooxygenases, introduce hydroxyl groups onto the benzoquinone ring. bibliotekanauki.pl For example, the UbiH gene in bacteria encodes a monooxygenase that catalyzes the conversion of a polyprenyl-methoxyphenol to a polyprenyl-methoxy-1,4-benzoquinone. bibliotekanauki.pl In some pathways, hydroxylase activity is attributed to putative P450 mono-oxygenases. researchgate.netoup.com

Methyltransferases play a crucial role in the modification of the benzoquinone ring by adding methyl groups, typically using S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.net In ubiquinone biosynthesis, O-methyltransferases, such as those encoded by the UBIG and COQ3 genes, and C-methyltransferases, like Coq5, are involved in these methylation steps. bibliotekanauki.plnih.gov The enzyme 2-methoxy-6-polyprenyl-1,4-benzoquinol methyltransferase catalyzes a key C-methylation step in this process. ebi.ac.uk The order of these hydroxylation and methylation steps can vary between prokaryotes and eukaryotes. frontiersin.org In Escherichia coli, a compound tentatively identified as 2-polyprenyl-1,4-benzoquinone has been observed as an intermediate in ubiquinone biosynthesis. portlandpress.com

Decarboxylation is a critical step in the biosynthesis of many quinones, involving the removal of a carboxyl group from the aromatic ring precursor. frontiersin.org In prokaryotic ubiquinone biosynthesis, this step, catalyzed by enzymes encoded by ubiD and ubiX, occurs early in the pathway, converting 3-polyprenyl-4-hydroxybenzoate to 2-polyprenylphenol. frontiersin.orgresearchgate.netnih.gov The UbiD enzyme utilizes a prenylated flavin mononucleotide (prFMN) cofactor for its catalytic activity. researchgate.net In eukaryotes, decarboxylation typically happens after a hydroxylation and an O-methylation step. frontiersin.orgnih.gov The precise mechanism can involve the formation of a quinonoid intermediate to stabilize the resulting carbanion. acs.orgnih.gov

Table 2: Enzymes Involved in Ring Modification

Enzyme/Enzyme ClassReaction TypeSubstrate (Example)Product (Example)Organism/SystemReference
UbiH (monooxygenase)Hydroxylation6-octaprenyl-2-methoxyphenol6-octaprenyl-2-methoxy-1,4-benzoquinoneBacteria bibliotekanauki.pl
P450 mono-oxygenaseHydroxylation5-pentadecyl-resorcinolHydroxylated resorcinolPlants (Sorghum) researchgate.netoup.com
UbiG/Coq3 (O-methyltransferase)O-methylationPolyprenyl-hydroxybenzoate derivativePolyprenyl-methoxybenzoate derivativeBacteria/Yeast bibliotekanauki.pl
Coq5 (C-methyltransferase)C-methylation2-methoxy-6-polyprenyl-1,4-benzoquinone2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinoneYeast nih.gov
UbiD/UbiXDecarboxylation3-polyprenyl-4-hydroxybenzoate2-polyprenylphenolBacteria frontiersin.orgresearchgate.netnih.gov

Chemical Synthesis and Derivatization of 2 Prenyl 1,4 Benzoquinone

Total Synthesis Methodologies

The construction of the 2-prenyl-1,4-benzoquinone core can be achieved through several synthetic routes, most commonly originating from phenolic or hydroquinone (B1673460) precursors.

A primary strategy for the synthesis of this compound involves the direct introduction of a prenyl group onto a phenolic precursor, followed by oxidation. The Friedel-Crafts alkylation is a common method for this prenylation.

Phenols can be prenylated using prenylating agents such as prenyl bromide or 2-methyl-3-buten-2-ol (B93329) in the presence of a Lewis or Brønsted acid catalyst. For instance, the reaction of phenol (B47542) with a prenyl source can yield a mixture of ortho- and para-prenylated phenols. Subsequent separation and oxidation of the desired ortho-prenyl phenol would lead to this compound. The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the prenylation. Alumina has been reported to direct the regioselectivity of Friedel-Crafts allylation of phenols with allylic alcohols, favoring the ortho-selective prenylation. tandfonline.com

Another approach involves the Claisen rearrangement of an O-prenylated phenol (prenyl phenyl ether). This thermal or Lewis acid-catalyzed rearrangement typically proceeds with high regioselectivity to afford the ortho-prenylated phenol. The resulting 2-prenylphenol can then be oxidized to the target this compound.

A notable one-step synthesis of a related compound, 2-methyl-5-prenyl-1,4-benzoquinone, has been achieved through a direct late-stage C-H functionalization of the quinone scaffold, highlighting the potential for direct installation of the prenyl group onto a pre-existing quinone ring. researchgate.net

Table 1: Examples of Synthesis from Phenolic Precursors

PrecursorReagents and ConditionsProductReference
Phenol1. Prenyl bromide, Lewis acid2. Oxidizing agentThis compoundGeneral Method
Prenyl phenyl etherHeat or Lewis acid (Claisen rearrangement), then oxidationThis compoundGeneral Method
2-Methyl-1,4-benzoquinoneAlkenylation reagents2-Methyl-5-prenyl-1,4-benzoquinone researchgate.net

The oxidation of 2-prenyl-1,4-hydroquinone is a direct and efficient method to obtain this compound. This approach shifts the synthetic challenge to the preparation of the substituted hydroquinone.

The synthesis of 2-prenyl-1,4-hydroquinone can be accomplished by the Friedel-Crafts alkylation of hydroquinone with a suitable prenylating agent. The reaction of hydroquinone with isoprene (B109036) or prenyl alcohol under acidic conditions can yield the desired product.

Once 2-prenyl-1,4-hydroquinone is obtained, it can be readily oxidized to the corresponding benzoquinone using a variety of oxidizing agents. This oxidation is a facile process due to the electron-rich nature of the hydroquinone ring. jackwestin.com Common oxidants for this transformation include:

Silver(I) oxide (Ag₂O): A mild and effective reagent for the oxidation of hydroquinones.

Ceric ammonium (B1175870) nitrate (B79036) (CAN): A powerful oxidant often used for this purpose.

Manganese dioxide (MnO₂): A widely used oxidant in organic synthesis.

Oxygen/air: In the presence of a suitable catalyst, molecular oxygen can be used as a green oxidant.

The choice of oxidant depends on the presence of other functional groups in the molecule and the desired reaction conditions. The reversible nature of the quinone/hydroquinone redox couple is a key feature of their chemistry. researchgate.net

Table 2: Common Oxidizing Agents for Hydroquinone to Benzoquinone Conversion

Oxidizing AgentTypical ConditionsNotes
Silver(I) oxide (Ag₂O)Anhydrous organic solvent (e.g., benzene (B151609), THF)Mild conditions, high yield.
Ceric ammonium nitrate (CAN)Acetonitrile (B52724)/waterFast and efficient, but can be harsh.
Manganese dioxide (MnO₂)Chloroform, dichloromethaneHeterogeneous reaction, requires excess reagent.
Oxygen (O₂) with catalystVarious catalysts (e.g., Cu salts)Environmentally friendly approach. jetir.org

Regioselective Functionalization Approaches

The derivatization of the this compound scaffold is crucial for generating analogues with modified properties. The regioselectivity of these reactions is governed by the electronic and steric influence of the prenyl group and the carbonyl moieties.

Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the benzoquinone ring without the need for pre-installed leaving groups. While specific examples for this compound are limited, palladium-catalyzed C-H functionalization has been successfully applied to the parent benzoquinone. This methodology allows for the controlled mono- or disubstitution with aryl, heteroaryl, and cycloalkyl groups. wikipedia.org

A significant example in this area is the one-step synthesis of 2-methyl-5-prenyl-1,4-benzoquinone from 2-methyl-1,4-benzoquinone, which proceeds via a direct C-H functionalization, demonstrating the feasibility of introducing a prenyl group onto a quinone ring directly. researchgate.netresearchgate.net This suggests that similar strategies could be developed for the further functionalization of this compound itself, targeting the available C-H bonds at positions 3, 5, and 6. The regioselectivity would be a key challenge to overcome in such reactions.

The electrophilic nature of the benzoquinone ring makes it susceptible to nucleophilic attack, particularly through conjugate (Michael) addition. For a 2-substituted benzoquinone like this compound, there are three potential sites for nucleophilic attack: C3, C5, and C6.

The regioselectivity of nucleophilic addition is influenced by several factors:

Electronic effects: The electron-donating nature of the alkyl (prenyl) group generally directs nucleophilic attack to the C5 and C6 positions.

Steric hindrance: The bulky prenyl group may sterically hinder attack at the adjacent C3 position.

Nature of the nucleophile: Harder nucleophiles may favor different positions compared to softer nucleophiles.

Reaction conditions: The presence of acid or base can influence the electrophilicity of the different positions on the quinone ring.

In general, for 2-alkyl-1,4-benzoquinones, nucleophilic addition of thiols and amines tends to occur at the C5 position. The initially formed hydroquinone adduct is then typically oxidized back to the substituted quinone, often by excess starting quinone.

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Stille reactions, are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.org However, their application to this compound is not well-documented in the literature. This is likely due to the inherent reactivity of the quinone moiety, which can act as an oxidant or a ligand, potentially interfering with the catalytic cycle.

To circumvent these issues, such coupling reactions are more commonly performed on protected hydroquinone derivatives or on halo-substituted quinones. For instance, a bromo- or iodo-substituted this compound could serve as a substrate for these reactions. The synthesis of such a halogenated precursor would be the initial step.

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. It could be used to introduce aryl or vinyl groups onto a halogenated this compound. researchgate.net

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene and a palladium catalyst. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using palladium and copper catalysts, which would allow for the introduction of alkynyl moieties. organic-chemistry.orglibretexts.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium. wikipedia.orgorgsyn.org The synthesis of ubiquinones (B1209410) has been achieved utilizing the Stille coupling. researchgate.net

While direct application to this compound is challenging, these methods remain highly relevant for the synthesis of its more complex derivatives, provided a suitable synthetic strategy involving protection or pre-functionalization is employed.

Synthetic Routes to Analogues and Derivatives

The molecular architecture of this compound provides a valuable template for synthetic chemists to create a diverse range of analogues and derivatives. These synthetic endeavors are primarily driven by the quest to understand structure-activity relationships and to develop novel compounds with potentially enhanced biological activities. Modifications are typically targeted at the two main functional regions of the molecule: the prenyl side chain and the benzoquinone ring. Furthermore, the core structure can be elaborated into more complex polycyclic systems.

The lipophilic prenyl side chain plays a crucial role in the molecule's interaction with biological membranes and enzyme active sites. nih.gov Consequently, modifying this chain is a key strategy for creating analogues. Common modifications include altering the chain length, degree of unsaturation, and introducing new functional groups. researchgate.netnih.gov

Research into analogues of related compounds, such as coenzyme Q, has shown that changes in chain length and the presence of double bonds can significantly impact biological function. researchgate.net For instance, introducing a single double bond into a saturated aliphatic side chain can introduce inhibitory effects at higher concentrations. researchgate.net Enzymatic methods offer a high degree of precision for such modifications. For example, desaturase enzymes can be used to introduce conjugated double bonds into the prenyl side chain, a modification that has been shown to enhance antioxidant properties in related ubiquinone structures. asm.orgnih.gov

Other modifications can include epoxidation of the double bond, oxidation of the terminal methyl groups to form alcohols or carboxylic acids, and oxidative cyclization. nih.gov These transformations introduce polarity and new reactive handles for further derivatization, thereby expanding the chemical diversity of the resulting analogues.

The benzoquinone ring is a reactive electrophilic system, making it amenable to various substitution reactions. nih.gov The synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives demonstrates that various functional groups can be introduced onto the quinone core to modulate its electronic properties and biological activity. nih.gov

Synthetic strategies often involve the initial prenylation of a hydroquinone precursor, followed by the introduction of substituents onto the aromatic ring before a final oxidation step to yield the target benzoquinone. This approach allows for the regioselective incorporation of a wide array of groups, including halogens, alkyl, alkoxy, and nitrogen- or sulfur-containing moieties. mdpi.com The nature of these substituents—whether electron-donating or electron-withdrawing—can significantly alter the redox potential of the quinone, which is a critical determinant of its biological function. nih.gov

The inherent reactivity of both the quinone ring and the prenyl side chain can be exploited to construct more complex, polycyclic structures through intramolecular cyclization reactions. nih.gov The double bond of the prenyl group can act as a dienophile in an intramolecular Diels-Alder reaction with the quinone diene system, leading to fused tricyclic frameworks.

Another strategy involves using the quinone as a platform for annulation reactions. For example, cascade reactions can be initiated where the quinone moiety acts as a vinylogous pronucleophile, enabling the formation of carboannulated derivatives. figshare.com Furthermore, late-stage modifications, such as Claisen rearrangements on related peptide structures, demonstrate a powerful method for generating complex side chains that can subsequently undergo cyclization to form macrocyclic or other polycyclic systems. beilstein-journals.org These advanced synthetic routes open pathways to novel chemical entities with rigidified conformations that may exhibit highly specific biological activities.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of increasing importance, aiming to reduce the environmental impact of chemical manufacturing. unibo.it Key strategies include the use of environmentally benign solvents, development of catalytic reactions, and improvement of energy efficiency. wjpmr.com

One of the primary goals of green chemistry is to replace hazardous reagents and solvents. unibo.it For the oxidation of hydroquinone precursors to benzoquinones, traditional methods often use stoichiometric oxidants like manganese dioxide or ceric ammonium nitrate. jetir.org Greener alternatives focus on catalytic systems using hydrogen peroxide as the oxidant, which generates water as the only byproduct. jetir.org The use of molecular iodine as a catalyst for oxidative N-S bond formation in the synthesis of related heterocyclic compounds highlights a trend towards more benign catalytic processes. mdpi.com

Solvent-free, or "neat," reaction conditions represent another important green approach. mdpi.com Performing reactions by grinding reagents together, sometimes with minimal solvent (solid-solid wet conditions), can significantly reduce waste and simplify purification. wjpmr.commdpi.com Additionally, "telescoped processes," where multiple synthetic steps are performed in a single pot without isolating intermediates, improve efficiency and minimize solvent use and waste generation. jetir.org The adoption of such principles can lead to more sustainable and economically viable routes for the production of this compound and its valuable derivatives.

Reactivity and Reaction Mechanisms of 2 Prenyl 1,4 Benzoquinone

Electrophilic and Nucleophilic Reactivity Profiles

The core reactivity of 2-Prenyl-1,4-benzoquinone is centered on the electrophilicity of the α,β-unsaturated ketone system. The electron-withdrawing carbonyl groups render the ring's double bonds susceptible to attack by nucleophiles. The prenyl group, being an electron-donating alkyl substituent, modulates this reactivity and introduces asymmetry, leading to questions of regioselectivity in addition reactions.

This compound is an excellent Michael acceptor. The conjugate addition of nucleophiles is a characteristic reaction of p-quinones. The initial addition product is a hydroquinone (B1673460), which can be subsequently oxidized by another molecule of the starting quinone to yield the substituted quinone product. nih.gov

The regioselectivity of this addition is a critical aspect of its reactivity. Studies on analogous 2-alkyl-1,4-benzoquinones, such as 2-tert-butyl-1,4-benzoquinone, provide a framework for predicting the behavior of the 2-prenyl derivative. bg.ac.rsresearchgate.net The outcome of the reaction is heavily dependent on the reaction conditions, particularly the pH.

Under neutral or basic conditions: Nucleophilic attack occurs preferentially at the C5 position. The electron-donating nature of the alkyl group at C2 makes the C3 position less electrophilic. Consequently, the most electrophilic site available for conjugate addition is the C5 position, which is para to the alkyl group. bg.ac.rsresearchgate.net

Under acidic conditions: The regioselectivity can be reversed. Protonation of the carbonyl oxygen at C4 increases the electrophilicity of the adjacent C5 and, particularly, the C6 position. This leads to an increased propensity for nucleophilic attack at the C6 position. bg.ac.rsresearchgate.net

The nature of the nucleophile also plays a role. Strong nucleophiles, such as thiols and certain amines, tend to add to the most electrophilic position (C5), while additions of weaker nucleophiles can be more sensitive to acidic catalysis and may favor the C6 position. researchgate.net

Table 1: Regioselectivity of Michael Addition to this compound
Reaction ConditionMajor Site of Nucleophilic AttackControlling FactorReference
Neutral / BasicC5Inherent electrophilicity of the quinone ring. bg.ac.rsresearchgate.net
AcidicC6Increased electrophilicity upon carbonyl protonation. bg.ac.rsresearchgate.net

The 1,4-benzoquinone (B44022) moiety is a classic dienophile in Diels-Alder reactions due to its electron-deficient double bonds. ias.ac.in In this compound, the two double bonds of the quinone ring are electronically and sterically distinct, leading to regioselectivity in the [4+2] cycloaddition.

The double bond at the C5-C6 position is generally the more reactive dienophile for two primary reasons:

Electronic Effects: The electron-donating prenyl group at C2 increases the electron density of the C2-C3 double bond, making it less electron-deficient and therefore a less reactive dienophile in normal-electron-demand Diels-Alder reactions.

Steric Hindrance: The bulky prenyl group sterically hinders the approach of the diene to the C2-C3 face of the molecule.

Consequently, cycloaddition with a diene, such as cyclopentadiene, is expected to occur predominantly across the C5-C6 double bond. This reaction provides a powerful method for the construction of complex polycyclic structures. The reaction of various substituted benzoquinones with different dienes has been extensively studied, confirming the general principle that cycloaddition occurs at the less substituted and more electron-poor double bond. researchgate.netrsc.org

Redox Chemistry and Electron Transfer Mechanisms

A fundamental characteristic of quinones is their ability to undergo reversible reduction-oxidation (redox) reactions. This property is central to their roles in various chemical and biological electron transfer processes.

This compound can be reduced in two successive one-electron steps. mdpi.com

First Reduction: The addition of a single electron converts the quinone (Q) into a resonance-stabilized semiquinone radical anion (Q•⁻).

Second Reduction: The addition of a second electron reduces the semiquinone to the hydroquinone dianion (Q²⁻).

Table 2: Redox States of this compound
StateFormula (Generic)Description
QuinoneQOxidized form
SemiquinoneQ•⁻One-electron reduced radical anion
HydroquinoneQH₂Two-electron, two-proton reduced form

In its oxidized quinone form, this compound can act as an oxidant in various chemical reactions. Its primary function in this capacity is as a dehydrogenation agent, where it abstracts two hydrogen atoms from a substrate, becoming reduced to the corresponding hydroquinone. ias.ac.in This reactivity is particularly useful in synthetic organic chemistry for introducing unsaturation into molecules. For example, p-benzoquinones are used to oxidize hydroquinones to quinones and can facilitate aromatization reactions by removing hydrogen.

Photochemical Transformations

Like other quinones, this compound is photochemically active. Upon absorption of UV or visible light, the molecule is promoted from its ground state to an electronically excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. mdpi.com The chemistry of the excited triplet state dominates the photochemical transformations of quinones.

Key photochemical reactions of p-benzoquinones include:

Photoreduction: In the presence of a suitable hydrogen donor (e.g., an alcohol or ether), the excited triplet state of the quinone can abstract a hydrogen atom, leading to the formation of a semiquinone radical. Dimerization of the semiquinone radicals or further reaction leads to the formation of the hydroquinone. mdpi.com

Photohydroxylation: In aqueous solutions, photolysis of p-benzoquinones can lead to the formation of hydroxylated derivatives, such as 2-hydroxy-1,4-benzoquinone (B196085), and hydroquinone. nih.gov This process involves the reaction of the excited quinone with water.

Dimerization and Cycloaddition: The excited triplet state can also undergo [2+2] cycloaddition reactions, leading to the formation of dimers or addition to alkenes.

The stability of benzoquinone derivatives is often adversely affected by light, which can initiate these degradation pathways. nih.gov For this compound, the prenyl side chain itself could potentially participate in intramolecular photochemical reactions, although such pathways are less commonly documented than the core quinone photochemistry.

Computational Chemistry and Mechanistic Insights

Computational chemistry provides powerful tools for understanding the intrinsic reactivity and detailed reaction mechanisms of molecules like this compound. Through theoretical calculations, it is possible to explore electronic structures, predict reaction pathways, and analyze the energetic profiles of chemical transformations, offering insights that complement experimental observations.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties and reactivity of quinone systems. researchgate.netubc.ca These calculations provide a fundamental understanding of how the prenyl substituent modulates the reactivity of the 1,4-benzoquinone core.

Key aspects of reactivity are elucidated by analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trscirp.org The energy and spatial distribution of these orbitals are crucial for predicting how the molecule interacts with other reagents. nih.gov

HOMO: The HOMO is associated with the molecule's ability to donate electrons. In this compound, the electron-donating nature of the alkyl (prenyl) group is expected to raise the energy of the HOMO compared to the unsubstituted 1,4-benzoquinone. A higher HOMO energy suggests increased reactivity towards electrophiles and a lower oxidation potential.

LUMO: The LUMO relates to the molecule's ability to accept electrons. The LUMO of a benzoquinone is typically localized over the α,β-unsaturated ketone system. While the prenyl group raises the HOMO energy, it also slightly raises the LUMO energy. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule. nih.gov For this compound, an MEP map would show regions of high electron density (negative potential), primarily around the carbonyl oxygens, indicating their susceptibility to electrophilic attack or hydrogen bonding. Regions of low electron density (positive potential) would be found on the ring carbons, particularly C5 and C6, marking them as likely sites for nucleophilic attack.

The influence of an alkyl substituent on the frontier orbital energies of a 1,4-benzoquinone framework is illustrated in the table below, using methyl-1,4-benzoquinone as a representative model.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,4-Benzoquinone-7.15-2.584.57
2-Methyl-1,4-benzoquinone-6.98-2.454.53

Data are representative values derived from typical DFT (B3LYP functional) calculations for illustrative purposes.

To gain a deeper understanding of reaction mechanisms, computational chemists locate and analyze the transition state (TS) structures for specific reaction pathways. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the rate and feasibility of a reaction. scielo.br

DFT calculations are highly effective for mapping the potential energy surface of a reaction and identifying these crucial transition states. mdpi.com For this compound, this analysis is vital for predicting product distributions in reactions with multiple possible outcomes, such as cycloadditions and nucleophilic additions.

Diels-Alder Reactions: 1,4-benzoquinones are potent dienophiles in Diels-Alder reactions. organic-chemistry.org The presence of the prenyl group at the C2 position can direct the regioselectivity of the cycloaddition. Computational studies on analogous substituted quinones have shown that DFT can accurately predict the preferred outcome by comparing the activation energies of the different possible transition states (e.g., for ortho vs. meta addition). nih.govresearchgate.netresearchgate.net The reaction pathway with the lowest activation energy barrier is the one that is kinetically favored. scielo.br

Nucleophilic Addition: The reaction of nucleophiles with this compound can occur at several positions on the quinone ring (C3, C5, or C6). Transition state analysis can elucidate the preferred site of attack by calculating the activation barriers for each pathway. scribd.com For example, studies on the addition of thiols to substituted quinones have used computational methods to distinguish between different mechanistic possibilities, such as direct 1,4-addition versus alternative pathways involving radical intermediates. unibo.itsemanticscholar.org By comparing the calculated energies of the transition states, a definitive mechanism can be proposed. rsc.org

The following table provides an illustrative example of how transition state analysis can be used to determine the regioselectivity in a model Diels-Alder reaction involving a substituted 1,4-benzoquinone.

Reaction PathwayDescriptionCalculated Activation Energy (ΔG, kcal/mol)Predicted Outcome
Pathway A (Ortho)Diene adds across C5-C6 of the substituted quinone.18.5Minor Product
Pathway B (Meta)Diene adds across the unsubstituted C=C bond.16.2Major Product

Activation energies are hypothetical values for a model reaction to illustrate the concept of kinetic control predicted by transition state analysis.

Through these computational approaches, a detailed, quantitative picture of the factors governing the reactivity and reaction mechanisms of this compound can be developed, guiding synthetic efforts and explaining observed chemical behaviors.

Advanced Spectroscopic and Analytical Characterization of 2 Prenyl 1,4 Benzoquinone

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-Prenyl-1,4-benzoquinone, the molecular formula is established as C11H12O2. nih.gov

HRMS analysis provides the experimental exact mass, which can be compared to the theoretical mass calculated from the isotopic masses of the constituent atoms. The theoretical exact mass for C11H12O2 is 176.08373 Da. nih.gov Experimental determination of a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), unequivocally confirms the elemental composition and, by extension, the molecular formula of the compound.

ParameterValue
Molecular FormulaC11H12O2
Molecular Weight (g/mol)176.21
Theoretical Exact Mass (Da)176.083729621

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon skeleton and the precise placement of protons, confirming the connectivity of the prenyl group to the benzoquinone ring.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Analysis

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for both the quinone ring and the prenyl side chain.

Quinone Protons: The three protons on the benzoquinone ring are expected to appear in the downfield region (typically δ 6.5-7.0 ppm) due to the electron-withdrawing effect of the carbonyl groups. Their splitting patterns (doublets, doublet of doublets) would reveal their coupling relationships.

Prenyl Protons: The prenyl group would show a vinyl proton (triplet, ~δ 5.2 ppm), a methylene (B1212753) group adjacent to the quinone ring (doublet, ~δ 3.2 ppm), and two distinct methyl groups on the double bond (singlets, ~δ 1.7-1.8 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

Quinone Carbons: The two carbonyl carbons (C1 and C4) are highly deshielded and would appear far downfield (δ > 180 ppm). The four sp² carbons of the ring would resonate in the δ 130-150 ppm region.

Prenyl Carbons: The five carbons of the prenyl chain would include two sp² carbons of the double bond (~δ 120-140 ppm), one sp³ methylene carbon (~δ 25-30 ppm), and two sp³ methyl carbons (~δ 18-25 ppm).

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
C1, C4 (C=O)-185 - 188
C2, C3, C5, C6 (Ring C=C)6.5 - 7.0130 - 150
C1' (CH₂)~3.225 - 30
C2' (CH)~5.2118 - 125
C3' (C)-135 - 145
C4', C5' (CH₃)1.7 - 1.818 - 26

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It would confirm the connectivity within the quinone ring protons and trace the spin system from the methylene protons (H-1') to the vinyl proton (H-2') in the prenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a relatively flexible molecule like this compound, NOESY can help determine the preferred conformation of the prenyl side chain relative to the quinone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is dominated by the characteristic absorptions of the quinone and alkene moieties.

The most prominent features would be:

C=O Stretch: Strong absorption bands in the region of 1650-1680 cm⁻¹, characteristic of the conjugated ketone carbonyl groups in the quinone ring.

C=C Stretch: Absorptions around 1600-1650 cm⁻¹ corresponding to the carbon-carbon double bonds in both the quinone ring and the prenyl side chain.

C-H Stretch: Signals just above 3000 cm⁻¹ for the sp² C-H bonds (alkene and quinone) and just below 3000 cm⁻¹ for the sp³ C-H bonds (methylene and methyl groups).

Expected IR Absorption Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
sp² C-H Stretch (Quinone & Alkene)3010 - 3100Medium
sp³ C-H Stretch (Alkyl)2850 - 2960Medium
C=O Stretch (Conjugated Ketone)1650 - 1680Strong
C=C Stretch (Quinone & Alkene)1600 - 1650Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. The 1,4-benzoquinone (B44022) core is a classic chromophore. The UV-Vis spectrum of the parent 1,4-benzoquinone shows a strong absorption band around 244 nm (π→π* transition) and a weaker, broad band in the visible region around 430 nm (n→π* transition), which is responsible for its yellow color. conicet.gov.ar

The attachment of the electron-donating prenyl (alkyl) group to the quinone ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the substituent's ability to donate electron density into the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for both the isolation of this compound from a reaction mixture or natural source and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common and effective method for analyzing benzoquinone derivatives. researchgate.net A typical method for purity assessment would involve:

Column: A C18 stationary phase, which is nonpolar.

Mobile Phase: A polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water, often with a small amount of acid (like acetic or formic acid) to ensure sharp peak shapes. The composition is run in either isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.

Detection: A UV-Vis detector set to one of the compound's absorption maxima (e.g., ~250 nm) would be used for detection and quantification. Purity is determined by the percentage of the total peak area that the main peak represents.

Flash Column Chromatography: For preparative scale isolation, flash chromatography using silica (B1680970) gel as the stationary phase is typically employed. A nonpolar solvent system, such as a mixture of hexanes and ethyl acetate, would be used as the mobile phase. The polarity of the solvent mixture is optimized to allow for the separation of the desired compound from byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a fundamental technique for the separation and quantification of this compound from complex mixtures. Reversed-phase (RP-HPLC) is the most common modality used for this purpose, leveraging the compound's moderate hydrophobicity.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used. The separation is achieved by passing a polar mobile phase over the column. The retention behavior of this compound is governed by its partitioning between the stationary and mobile phases. nih.gov The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation. sielc.comnih.gov Adjusting the ratio of the organic solvent allows for the fine-tuning of the retention time. chromatographyonline.com Acidic modifiers, such as phosphoric acid or formic acid, are frequently added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com

Detection is typically performed using a UV-Vis or photodiode array (PDA) detector. The benzoquinone chromophore in this compound exhibits strong absorbance in the ultraviolet region, generally around 254 nm, enabling sensitive detection. nih.gov

Below is an interactive table summarizing typical RP-HPLC conditions for the analysis of alkyl-substituted benzoquinones, applicable to this compound.

ParameterConditionRationale/Reference
Stationary Phase (Column) Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Standard for separating moderately nonpolar compounds. dergipark.org.tr
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile/water is a common mobile phase; acid improves peak shape. sielc.comnih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns. nih.gov
Detection UV at 254 nmCorresponds to a strong absorbance wavelength for the benzoquinone ring system. nih.gov
Temperature Ambient (e.g., 25 °C)Provides stable and reproducible retention times.
Injection Volume 10-20 µLTypical volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification of this compound, providing both chromatographic separation and detailed structural information from its mass spectrum. The compound must be sufficiently volatile and thermally stable to be amenable to GC analysis.

In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column, typically coated with a nonpolar or medium-polarity stationary phase like a polysiloxane, separates compounds based on their boiling points and interactions with the phase.

Upon elution from the column, the separated this compound enters the mass spectrometer's ion source, where it is typically subjected to electron ionization (EI). youtube.com This high-energy process removes an electron to form a molecular ion (M⁺•) and induces fragmentation of the molecule into smaller, characteristic charged ions. chemguide.co.uk The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (C₁₁H₁₂O₂, MW = 176.21). The fragmentation pattern is dictated by the structure, involving cleavages of the prenyl side chain and the benzoquinone ring. libretexts.org Key predicted fragmentation pathways include:

Benzylic-type Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the prenyl chain to yield a stable ion at m/z 161.

McLafferty Rearrangement: Loss of a neutral isobutylene (B52900) molecule (C₄H₈, 56 Da) is a characteristic fragmentation for prenyl groups, which would produce an ion at m/z 120. mdpi.com

Loss of the Prenyl Side Chain: Cleavage of the entire side chain can occur, leading to fragments corresponding to the prenyl cation (C₅H₉⁺, m/z 69) or the benzoquinone ring fragment.

The table below outlines typical GC-MS parameters and predicted mass spectral data for this compound.

ParameterCondition/ValueRationale
GC Column Capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm)Provides good separation for semi-volatile aromatic compounds.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)Inert gas standard for GC-MS.
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte.
Oven Program Initial temp 100 °C, ramp to 280 °C at 10 °C/minAllows for separation from other components in a mixture.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns. youtube.com
Predicted m/z Values (Relative Intensity) 176 (M⁺•), 161, 120, 108, 69Corresponds to the molecular ion and key predicted fragments. libretexts.orgmdpi.com

Biological Activities and Molecular Mechanisms of 2 Prenyl 1,4 Benzoquinone in Vitro and Cellular Studies

Anti-inflammatory Modulations

The anti-inflammatory properties of prenylated benzoquinones have been investigated through their interaction with key mediators of the inflammatory cascade. Studies on analogs, such as 2-octaprenyl-1,4-benzoquinone, provide insight into the mechanisms of this class of compounds. This analog has been shown to effectively suppress pro-inflammatory mediators in lipopolysaccharide (LPS)-induced human plasma at non-cytotoxic concentrations. researchgate.netresearchgate.net

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is a critical target for anti-inflammatory agents. openaccessjournals.com Prenylated hydroquinones have been demonstrated to inhibit the release of PGE2 in LPS-stimulated J774 macrophage cells. researchgate.net Specifically, 2-octaprenyl-1,4-benzoquinone, a structurally related compound, has shown strong, concentration-dependent inhibition of PGE2 production in in-vitro assays. researchgate.netresearchgate.net This compound exhibited a half-maximal inhibitory concentration (IC50) value of 11.21 µM for PGE2 inhibition, which is comparable to the control drug, indomethacin (B1671933) (IC50 of 11.84 µM). researchgate.net

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for the conversion of arachidonic acid to prostaglandins (B1171923) during inflammation. openaccessjournals.comnih.gov The anti-inflammatory effects of prenylated benzoquinones are linked to their ability to regulate COX-2. Research on 2-octaprenyl-1,4-benzoquinone demonstrated its capacity to strongly inhibit COX-2. researchgate.netresearchgate.net The compound showed dose-dependent inhibition with an IC50 value of 6.61 µM, which was more potent than the dexamethasone (B1670325) control (IC50 of 5.19 µM) in the specific assay used. researchgate.net This suggests that the regulation of the COX-2 pathway is a significant mechanism for the anti-inflammatory action of these compounds.

Pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), play a crucial role in amplifying and sustaining inflammatory responses. frontiersin.org The ability of 2-Prenyl-1,4-benzoquinone analogues to suppress these cytokines has been documented. In studies using LPS-stimulated human plasma, 2-octaprenyl-1,4-benzoquinone strongly inhibited the production of both IL-1β and IL-6 at a concentration of 50 µM. researchgate.net103.5.180 The compound exhibited potent, concentration-dependent inhibition with IC50 values of 2.20 µM for IL-1β and 3.56 µM for IL-6. researchgate.netresearchgate.net These values indicate a strong suppressive effect, comparable to the dexamethasone control used in the studies. researchgate.net

Table 1: In Vitro Anti-inflammatory Activity of 2-Octaprenyl-1,4-benzoquinone This interactive table summarizes the inhibitory concentrations (IC50) of a this compound analog against key inflammatory mediators.

Mediator IC50 (µM) of 2-Octaprenyl-1,4-benzoquinone Control Drug IC50 (µM) of Control
PGE2 11.21 Indomethacin 11.84
COX-2 6.61 Dexamethasone 5.19
IL-1β 2.20 Dexamethasone 1.83
IL-6 3.56 Dexamethasone 3.76

Source: researchgate.net

Antimicrobial Properties

Terpenoid 1,4-benzoquinones are recognized for their antimicrobial activities against a range of microorganisms. nih.gov The structure-activity relationship studies indicate that the length of the prenyl side chain is a determinant of the antimicrobial efficacy, with optimal activity observed for side chains containing five to fifteen carbon atoms. nih.govacs.org

This compound and its hydroquinone (B1673460) form have been evaluated for their ability to inhibit bacterial growth. Terpenoid 1,4-benzoquinones have demonstrated moderate activity against bacteria such as Bacillus subtilis. nih.govacs.org The antibacterial action of quinones is often linked to their ability to act as electrophiles and electron carriers, potentially disrupting cellular respiration and other vital metabolic processes. researchgate.net While some studies on related 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives show they can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus, the efficacy can vary significantly based on the specific substitutions on the benzoquinone ring. nih.gov

The antifungal potential of prenylated benzoquinones has also been investigated. Studies have shown that these compounds exhibit moderate activity against the fungus Candida albicans. acs.org Other related compounds, such as 2-acyl-1,4-benzohydroquinones, have also been assessed, with some members of this class showing significant antifungal properties against various Candida and filamentous fungi strains. researchgate.net For instance, rossinone A, a farnesyl hydroquinone derivative, displayed modest antifungal effects against Trichophyton mentagrophytes. mdpi.com The mechanism of antifungal action is thought to be similar to the antibacterial effects, involving the disruption of cellular redox balance and essential enzymatic functions within the fungal cells.

Table 2: Antimicrobial Activity of a Prenylated Quinone This interactive table presents the minimum inhibitory concentration (MIC) or zone of inhibition for a representative terpenoid 1,4-benzoquinone (B44022) against select microbes.

Microorganism Type Activity Measurement Result
Bacillus subtilis Bacterium Zone of Inhibition (25µg/disk) 10 mm
Escherichia coli Bacterium Zone of Inhibition (25µg/disk) No Activity
Candida albicans Fungus Zone of Inhibition (25µg/disk) 10 mm

Source: acs.org

Antioxidant Mechanisms

The antioxidant properties of this compound are attributed to its quinone structure, which can engage in redox reactions. This compound has shown significant radical scavenging activity in various assays. tandfonline.com The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays are commonly used to evaluate antioxidant capacity. tandfonline.comumw.edu.plresearchgate.net

Prenylated flavonoids, which share structural similarities with this compound, have been shown to be highly effective scavengers of the ABTS radical. tandfonline.com In some cases, these compounds exhibit strong activity against the ABTS radical while being less active against the DPPH radical, highlighting the importance of using multiple assays for a comprehensive assessment. tandfonline.com The antioxidant activity of hydroquinone derivatives has also been demonstrated through their ability to scavenge free radicals and reduce ferric ions. nih.gov

This compound plays a role in the modulation of cellular oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net The accumulation of ROS can lead to cellular damage. unav.edu The antioxidant properties of compounds like this compound are crucial for protecting cells from such damage.

The quinone moiety can be reduced to a hydroquinone within the cell, which can then reduce the active site iron in enzymes like 5-lipoxygenase, suggesting that its reducing character contributes to its biological activity. thieme-connect.com By scavenging free radicals and participating in redox cycling, this compound and related compounds can help mitigate oxidative stress. mdpi.com However, it is important to note that under certain conditions, these compounds can also exhibit pro-oxidant activity. mdpi.com Furthermore, the metabolite of benzene (B151609), 1,4-benzoquinone, has been shown to induce genotoxicity by stalling replication forks and inhibiting topoisomerase 1-mediated DNA ligation, highlighting the complex roles of benzoquinones in cellular processes. oncotarget.com

Enzyme Inhibition Studies

Monoamine oxidases (MAO) are enzymes that metabolize monoamine neurotransmitters and are significant targets for drugs used to treat neurological disorders such as depression and Parkinson's disease. wikipedia.orgmdpi.comcriver.com There are two isoforms, MAO-A and MAO-B, which have different substrate and inhibitor specificities. wikipedia.orgmdpi.comcriver.com

Studies have shown that 1,4-benzoquinones are moderately potent inhibitors of both MAO-A and MAO-B. nih.gov For instance, 1,4-benzoquinone itself has been reported to inhibit MAO-A and MAO-B with IC50 values of 4.82 μM and 10.2 μM, respectively. nih.gov Interestingly, some 1,4-benzoquinones have been found to be irreversible inhibitors of MAO-A, while MAO-B is less sensitive to this irreversible inhibition. nih.gov Another study found that 1,4-benzoquinone was a competitive and reversible inhibitor of MAO-A with a Ki value of 9.62 µM, while it was a less sensitive, non-competitive inhibitor of MAO-B with a Ki of 20.3 µM. nih.gov This suggests that substitutions on the benzoquinone ring can influence both the potency and the mechanism of MAO inhibition. nih.govnih.gov

Lipoxygenases (LOX) are enzymes involved in the inflammatory response through the production of leukotrienes. thieme-connect.com The 5-lipoxygenase (5-LOX) pathway is a key target for anti-inflammatory drugs. nih.govresearchgate.net

Several 1,4-benzoquinone derivatives have been identified as potent inhibitors of 5-LOX. thieme-connect.comresearchgate.net For example, embelin (B1684587), a naturally occurring 1,4-benzoquinone, inhibits 5-LOX activity in human leukocytes. researchgate.net Synthetic modifications of the benzoquinone structure have led to the development of even more potent 5-LOX inhibitors. nih.govresearchgate.net Structure-activity relationship studies have revealed that modifications to the quinone core and the side chain can significantly enhance inhibitory activity. researchgate.net For instance, converting the 1,4-benzoquinone to a 1,2-benzoquinone (B1198763) and methylating the hydroxyl groups has been shown to dramatically improve 5-LOX inhibition. researchgate.net Some of these novel benzoquinones have demonstrated high potency and selectivity for 5-LOX, making them promising candidates for further development as anti-inflammatory agents. researchgate.netresearchgate.net

Interactions with Topoisomerase Enzymes

The 1,4-benzoquinone scaffold, the core structure of this compound, is recognized as a potent inhibitor of topoisomerase II (topo II). nih.govebi.ac.uk Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication and chromosome segregation. The metabolite 1,4-benzoquinone has been identified as a strong topoisomerase II poison, demonstrating greater potency in vitro than the established anticancer drug etoposide. nih.gov

The mechanism of inhibition by 1,4-benzoquinone appears to involve direct interaction with the enzyme rather than stabilizing the enzyme-DNA cleavage complex, which is a common mechanism for other topoisomerase poisons. nih.gov It is proposed that the benzoquinone moiety inhibits the sulfhydryl-dependent topo II by binding to an essential sulfhydryl group on the enzyme. nih.gov This interaction inhibits the enzyme's catalytic activity. While direct studies on this compound are limited, the established activity of its core structure is significant. The prenyl group is thought to enhance the molecule's lipophilicity, potentially facilitating its transport across cellular membranes to reach the nuclear enzyme. For instance, popolohuanone E, a marine-derived sesquiterpene-hydroquinone dimer, has been reported to be a potent inhibitor of topoisomerase-II. researchgate.net

Cellular Response Induction

Numerous studies have demonstrated that prenylated quinones are effective inducers of apoptosis, or programmed cell death, in various cancer cell lines. This capability is a cornerstone of their potential as anticancer agents. Prenylated benzoquinones isolated from marine ascidians, such as thiaplidiaquinones, have been shown to induce cell death by apoptosis. scielo.brmdpi.com

The mechanism of apoptosis induction is multifaceted. In some cases, it involves the generation of intracellular reactive oxygen species (ROS). mdpi.com However, other pathways are also implicated. For example, a study on 3-demethylubiquinone Q2, a diprenylated benzoquinone, and its synthetic analogs found that they all induced apoptosis in mouse skin cancer cells in a dose-dependent manner. vliz.be This activity was linked to the induction of p53-independent apoptosis. vliz.be

Furthermore, embelin, a naturally occurring alkyl-substituted dihydroxy-benzoquinone, triggers apoptosis by targeting key signaling pathways that regulate cell survival. It has been shown to inhibit the X-linked inhibitor of apoptosis protein (XIAP) and the NF-κB signaling pathway. nih.gov The table below summarizes the apoptotic activity of related prenylated quinones in different cancer cell lines.

Compound/ClassCell Line(s)Observed EffectPotential MechanismReference(s)
ThiaplidiaquinonesJurkat cells, Melanoma cell linesInduction of apoptosisROS production mdpi.com
3-Demethylubiquinone Q2 & AnalogsJB6 Cl41 (mouse skin)Dose-dependent apoptosisp53-independent pathway vliz.be
EmbelinGlioblastoma cells (U87MG, LN229)Induction of apoptosisInhibition of XIAP and NF-κB pathway nih.gov
Plumbagin (a naphthoquinone)Breast cancer cellsInduction of apoptosis, cell cycle arrestDNA damage, telomerase suppression unav.edu

The 1,4-benzoquinone structure is fundamental to cellular energy production. It forms the reactive core of ubiquinones (B1209410) (also known as Coenzyme Q), which are essential lipid-soluble components of the mitochondrial electron transport chain (ETC) in nearly all aerobic organisms. scielo.brresearchgate.net Ubiquinones possess a polyprenyl tail that anchors them within the inner mitochondrial membrane.

In the ETC, ubiquinone functions as a mobile electron carrier, shuttling electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). This electron transfer is a critical step in oxidative phosphorylation, the process that generates the vast majority of cellular ATP. scielo.br this compound can be considered a simpler structural analog of these vital respiratory quinones. Its structure, comprising the redox-active quinone ring and a short, lipophilic prenyl tail, suggests it has the potential to interact with and influence the electron transport chain, although its specific role and efficiency compared to endogenous ubiquinones have not been fully elucidated.

Beyond its direct cytotoxic effects, this compound and related compounds can modulate a variety of intracellular signaling pathways that govern cell growth, survival, and inflammation.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune responses, inflammation, and cell survival. Dysregulation of this pathway is a hallmark of many cancers. Several quinone compounds, including embelin, have been shown to induce apoptosis by inhibiting the NF-κB signaling pathway. nih.gov Studies on other prenylated quinones have also reported the induction of NF-κB activity, suggesting a complex, context-dependent interaction. vliz.be

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in cell proliferation and differentiation. The benzoquinone embelin has been found to modulate apoptosis in cancer cells through the inhibition of the JAK/STAT pathway. mdpi.com

PXR Signaling: Menaquinone-4 (Vitamin K2), a prenylated naphthoquinone, is known to bind and activate the Pregnane X Receptor (PXR). ceu.es PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and detoxification of foreign substances. Its activation can also influence cell proliferation and apoptosis, highlighting another potential mechanism through which prenylated quinones can exert their biological effects. ceu.es

Nrf2 Pathway: Chalcones, which are structurally related to benzoquinones, can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. This suggests that prenylated benzoquinones might also interact with this protective pathway.

Bioavailability and Metabolism (Non-Human)

The metabolism of this compound involves transformations of both the quinone ring and the prenyl side chain. The biosynthetic pathways of more complex, naturally occurring prenylquinones provide a model for these transformations. inchem.org

The quinone structure itself is in a redox equilibrium with its hydroquinone form (2-Prenyl-1,4-hydroquinone). The in vitro autooxidation of hydroquinone to benzoquinone is a well-documented process that can be influenced by factors such as pH and the presence of metal ions. This reversible reduction and oxidation is central to the biological function of quinones in electron transport.

Metabolic transformations can also involve the prenyl side chain. The biosynthesis of isoprenoid units like the prenyl group occurs via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. inchem.org In the context of metabolism, enzymes can modify this side chain. A relevant example is the conversion of various vitamin K forms into menaquinone-4 (MK-4) in tissues. This process involves the enzymatic cleavage of the original side chain and subsequent re-prenylation by the enzyme UBIAD1, which attaches a geranylgeranyl pyrophosphate moiety. ceu.es While not a direct metabolism of the prenyl group itself, it demonstrates the cellular capacity to modify the side chains of quinone compounds. Furthermore, the hydroquinone form can undergo hydroxylation, a common step in the metabolic processing of aromatic compounds.

Enzymatic Biotransformation Pathways

The enzymatic biotransformation of this compound involves several potential pathways, primarily targeting either the benzoquinone ring or the prenyl side chain. These transformations are catalyzed by a range of enzymes found across various organisms, from microbes to mammals. The metabolic fate of this compound is crucial for understanding its biological activity and clearance. Key enzymatic reactions include reduction of the quinone, hydroxylation, and modifications of the prenyl group.

The primary enzymatic modifications can be categorized into two main types: reactions involving the benzoquinone ring and those affecting the prenyl side chain.

Biotransformation of the Benzoquinone Ring:

The benzoquinone ring is a primary site for enzymatic action. The most common transformations include reduction to a hydroquinone and hydroxylation.

Reduction to Hydroquinone: 1,4-benzoquinone reductases are a key family of enzymes that catalyze the two-electron reduction of quinones to their corresponding hydroquinones. cazy.orgnih.gov These enzymes are found in various organisms, including fungi like Phanerochaete chrysosporium, and are involved in detoxification and the metabolism of aromatic compounds. cazy.orgnih.gov This reduction is a critical step as the resulting hydroquinone has different chemical properties and biological activities compared to the parent quinone. cdnsciencepub.com For instance, a 2-hydroxy-1,4-benzoquinone (B196085) reductase from Burkholderia sp. shows broad substrate specificity towards benzoquinones, converting them to 1,4-benzenediols. uniprot.org

Hydroxylation: Cytochrome P450 (CYP) enzymes are a major family of monooxygenases responsible for the phase I metabolism of a wide array of xenobiotics. openeducationalberta.caopenanesthesia.org CYP enzymes, particularly CYP2E1, are known to be involved in the metabolism of benzene and the oxidation of hydroquinones to benzoquinones. nih.gov Conversely, they can also introduce hydroxyl groups onto aromatic rings. In the context of this compound, CYP-mediated hydroxylation could occur on the benzoquinone ring, leading to the formation of hydroxylated metabolites.

Methylation: In the biosynthesis of ubiquinone (a related prenylated benzoquinone), methyltransferases such as Coq3 and Coq5 catalyze the methylation of the benzoquinone ring. researchgate.net It is plausible that similar enzymes could act on this compound, leading to methylated derivatives.

The table below summarizes the key enzymes involved in the biotransformation of the benzoquinone ring.

Enzyme FamilySpecific Enzyme ExampleOrganism ExampleTransformation
1,4-Benzoquinone Reductase Quinone Reductase (QR)Phanerochaete chrysosporiumReduction of quinone to hydroquinone. nih.gov
2-hydroxy-1,4-benzoquinone reductaseBurkholderia sp. AK-5Reduction of benzoquinones to 1,4-benzenediols. uniprot.org
Cytochrome P450 CYP2E1Human, RatOxidation and hydroxylation of the aromatic ring. nih.gov
Methyltransferase Coq5Saccharomyces cerevisiaeC-methylation of the benzoquinone ring. researchgate.net

Biotransformation of the Prenyl Side Chain:

The prenyl side chain is another target for enzymatic modification, which can significantly alter the lipophilicity and biological properties of the molecule.

Hydroxylation: Cytochrome P450 enzymes can hydroxylate aliphatic side chains. openeducationalberta.ca This can lead to the formation of alcohol derivatives on the prenyl group of this compound.

Glucosylation: Microbial transformation is a recognized method for generating novel metabolites. Studies on related prenylated compounds, such as kazinols from Broussonetia kazinoki, have shown that fungi like Mucor hiemalis can introduce glucose moieties to the molecule, a process known as glucosylation. nih.gov This process increases the water solubility of the compound.

Epoxidation and Cyclization: In the biosynthesis of various meroterpenoids, enzymatic reactions can lead to the epoxidation of the prenyl chain, often followed by cyclization to form new ring structures. researchgate.net While not a direct degradation pathway, it represents a potential enzymatic modification.

The table below details the enzymes and microbial systems that could potentially modify the prenyl side chain.

Transformation TypeCatalyzing System/EnzymeOrganism/System ExampleResulting Modification
Hydroxylation Cytochrome P450Mammalian liver microsomesAddition of a hydroxyl group to the prenyl chain. openeducationalberta.ca
Glucosylation Fungal enzymesMucor hiemalisAddition of a glucose unit to the molecule. nih.gov
Oxidative Modification Fungal enzymesGeneral fungal metabolismPotential for oxidation and rearrangement of the prenyl chain. mdpi.com

Chemical Ecology and Ecological Roles of 2 Prenyl 1,4 Benzoquinone

Role in Inter-species Interactions

Chemical signals, or semiochemicals, are fundamental to communication between different species. 2-Prenyl-1,4-benzoquinone and related benzoquinones function as potent semiochemicals that can elicit a range of behavioral responses, acting as allomones (benefiting the sender, harming the receiver), kairomones (harming the sender, benefiting the receiver), and pheromones (affecting other individuals of the same species).

One of the most documented roles for benzoquinones is as allomones in predator-prey interactions. Many arthropods, including beetles, millipedes, and harvestmen, release secretions containing benzoquinones to repel or deter potential predators. nih.govbiorxiv.org For example, the defensive secretions of the neotropical harvestman Goniosoma longipes contain a mixture of alkylated 1,4-benzoquinones that effectively repel various ant species and wandering spiders. nih.gov The irritating and noxious nature of these compounds makes the organism unpalatable, teaching predators to avoid them.

Conversely, some benzoquinones can act as attractants. The parent compound, 1,4-benzoquinone (B44022), has been found to be a significant attractant for males of the beetle species Rhizotrogus vernus, suggesting it may function as or mimic a sex pheromone. researchgate.net This dual functionality highlights the context-dependent nature of chemical cues in ecology; a compound that is a deterrent to a generalist predator may be an attractant for a specialist herbivore or a mate.

In the plant kingdom, prenylated quinones are implicated in allelopathy, a form of chemical warfare between plants. Allelopathic plants release compounds into the environment that inhibit the germination or growth of nearby competing plants. nih.gov While direct studies on this compound are limited, the well-documented allelopathic activity of other quinones, such as juglone (B1673114) from black walnut trees, suggests a similar role. nih.gov By suppressing competitors, a plant producing this compound can secure more resources like light, water, and nutrients, thereby shaping the local plant community.

Interaction TypeMediating Compound(s)Organism(s) InvolvedObserved Ecological Effect
Allomonal (Defense)Alkylated 1,4-benzoquinonesHarvestmen (Goniosoma longipes) vs. Ants, SpidersRepels predators, provides a "chemical shield". nih.gov
Allomonal (Defense)2,3-dimethyl-1,4-benzoquinoneBug (Pamillia behrensii) vs. PredatorsReleased upon harassment by arthropod predators. researchgate.net
Kairomonal/Pheromonal1,4-benzoquinoneAttracts male beetles (Rhizotrogus vernus)Serves as a chemical cue for mate location. researchgate.net
AllelopathyJuglone (a 1,4-naphthoquinone)Black Walnut (Juglans nigra) vs. other plantsInhibits germination and growth of competing plants. nih.gov

Defense Mechanisms in Natural Sources

The production of this compound and related compounds is a key defensive strategy in a diverse array of organisms, from insects and other arthropods to marine life and plants. biorxiv.orgnih.govmdpi.com These compounds are often key components of complex chemical secretions released from specialized glands when the organism is threatened. nih.govmdpi.com

In Arthropods: Arthropods are perhaps the most well-studied producers of defensive benzoquinones. biorxiv.org Millipedes in the family Spirobolidae, for instance, secrete a mixture of quinones, including 2-methyl-1,4-benzoquinone and 2-methoxy-3-methyl-1,4-benzoquinone, which are effective irritants against predators. nih.gov Similarly, many species of tenebrionid beetles (flour and darkling beetles) produce benzoquinones that serve as a defense against predators and also possess antimicrobial properties, protecting the beetle from fungal and bacterial infections. mdpi.comfsu.edu The secretion from the beetle Luprops tristis contains 2,3-dimethyl-1,4-benzoquinone and is known to cause skin blistering in humans, a testament to its potent irritant properties. mdpi.com

In Marine Organisms: The marine environment is a rich source of bioactive natural products, including a variety of terpenyl-quinones and hydroquinones. nih.gov These compounds have been isolated from organisms such as brown algae, sponges, and ascidians. In these organisms, prenylated quinones are thought to play a defensive role, exhibiting antimicrobial, antifungal, and cytotoxic properties that deter settlement of competing organisms (antifouling) and inhibit pathogens. nih.gov For example, rossinone A, a farnesyl hydroquinone (B1673460) derivative from an Antarctic ascidian, showed modest antimicrobial and antifungal activities. nih.gov

In Plants: Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores and pathogens. Quinones are an important class of these defensive chemicals. mdpi.com The compound cochlioquinone-9, found in rice, enhances the plant's resistance to the white-backed planthopper. mdpi.com Quinones can act as antifeedants, making the plant tissue unpalatable to insects. They can also inhibit the digestion of proteins in herbivores, negatively affecting their growth and development. mdpi.com The presence of a prenyl group, as in this compound, increases the lipophilicity of the molecule, which may enhance its ability to penetrate cell membranes and exert its toxic or deterrent effects.

Natural SourceOrganism ExampleRelated Defensive Benzoquinone(s)Mechanism/Effect
Arthropod (Millipede)Floridobolus penneri2-methyl-1,4-benzoquinone, 2-methoxy-3-methyl-1,4-benzoquinoneIrritant secretion against predators. nih.gov
Arthropod (Beetle)Luprops tristis2,3-dimethyl-1,4-benzoquinonePotent irritant causing skin blistering; antimicrobial. mdpi.com
Marine Invertebrate (Ascidian)Aplidium sp.Rossinone A (farnesyl hydroquinone derivative)Antimicrobial and antifungal activity. nih.gov
PlantRice (Oryza sativa)Cochlioquinone-9Enhances resistance to insect pests (planthoppers). mdpi.com

Contribution to Ecosystem Function

The ecological roles of this compound as a mediator of inter-species interactions and as a defense compound have cascading effects that contribute to the broader functioning of ecosystems. While this compound is just one of many chemical players, its influence on population dynamics and community structure can be significant.

By acting as a defensive agent, this compound helps to structure food webs. The presence of this and similar compounds in certain plants or insects determines which herbivores or predators can successfully consume them. This selective pressure influences the abundance and distribution of species. For example, plants that are well-defended chemically may become dominant in a community, which in turn affects the populations of herbivores that depend on them, as well as the predators of those herbivores.

In its role as an allelopathic agent, this compound can directly influence plant community composition. By inhibiting the growth of susceptible species, it helps create spatial patterns of vegetation and can influence the successional trajectory of an ecosystem. This structuring of the plant community has profound implications for habitat availability and food resources for a wide range of other organisms.

Furthermore, when organisms containing these compounds die and decompose, the chemicals are released into the soil and water. Their antimicrobial properties could influence the microbial communities responsible for decomposition and nutrient cycling. By selectively inhibiting certain bacteria or fungi, these compounds may alter the rate at which organic matter is broken down and nutrients are made available for plant uptake, thereby linking the chemical defenses of individual organisms to ecosystem-level biogeochemical cycles.

Synthetic Utility and Applications of 2 Prenyl 1,4 Benzoquinone

Building Block in Complex Organic Synthesis

The 2-prenyl-1,4-benzoquinone scaffold is a key structural motif in a vast array of natural products known as meroterpenoids, which are hybrid molecules derived from both terpenoid and polyketide or other biosynthetic pathways. rsc.orgnih.gov The presence of this unit in numerous biologically active compounds has made it an attractive target and building block for synthetic chemists.

The primary utility of this compound in complex organic synthesis lies in its role as a versatile precursor for constructing intricate molecular architectures. The electron-deficient double bonds of the quinone ring readily participate in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for forming complex polycyclic systems. organic-chemistry.orgrsc.orgadelaide.edu.aunih.gov The prenyl side chain offers an additional site for chemical modification, such as oxidation, cyclization, or rearrangement, further expanding its synthetic potential.

While many synthetic strategies focus on introducing the prenyl group onto a pre-existing quinone or hydroquinone (B1673460) at a late stage, this compound itself can serve as a starting material. Its application is particularly relevant in biomimetic syntheses, where the synthetic route aims to mimic the proposed biosynthetic pathway of a natural product. For instance, the synthesis of various marine meroterpenoids with aureane and avarane skeletons often involves the cyclization of a terpene chain onto a hydroquinone, which is then oxidized to the corresponding prenylated quinone. nih.gov

A key reaction involving the quinone moiety is its participation as a dienophile in Diels-Alder reactions. This cycloaddition provides a rapid increase in molecular complexity and stereochemical control, which are crucial aspects of total synthesis. rsc.org The reaction of a prenylated quinone with a suitable diene can establish the core ring system of many natural products in a single step.

Below is a table summarizing examples of reaction types where this compound or closely related prenylated quinones are utilized as building blocks in the synthesis of complex molecules.

Reaction TypeDiene/Reaction PartnerProduct Class/ScaffoldReference
Diels-Alder ReactionChalcones, DehydroprenylphenolsMulberry Diels-Alder Adducts (e.g., Kuwanon G) rsc.orgnih.gov
Norrish-Yang Photocyclization(intramolecular)Avarane-type Meroterpenoids researchgate.net
Organocatalytic Reductive CouplingAliphatic AldehydesIrisoquin, Embelin (B1684587), Rapanone rsc.org
[4+2] CycloadditionCyclopentadiene analogsPolycyclic Cage CompoundsN/A

Precursor for Advanced Materials

The inherent redox activity of the quinone-hydroquinone system makes this compound an interesting candidate for the development of advanced functional materials. Quinone derivatives are widely explored for applications in energy storage, electrocatalysis, and sensor technology due to their ability to undergo reversible two-electron redox reactions. nsf.govnih.govchemrxiv.orgmst.edu

The incorporation of quinone units into polymer backbones or as pendant groups can yield redox-active polymers. nsf.govnih.govchemrxiv.orgmst.edu These materials are promising as organic electrodes for rechargeable batteries, offering advantages such as high theoretical specific capacities, structural diversity, and the use of abundant elements. The prenyl group on this compound could impart specific properties to such polymers, for instance, by influencing their solubility in organic solvents for easier processing or by affecting the packing and morphology of the polymer chains, which in turn can impact their electrochemical performance.

Another area of interest is the use of quinone derivatives as building blocks for Metal-Organic Frameworks (MOFs). researchgate.netusu.edunih.govmdpi.com These crystalline porous materials are constructed from metal ions or clusters linked by organic ligands. MOFs with redox-active ligands, such as derivatives of 2,5-dihydroxy-1,4-benzoquinone, can exhibit electrical conductivity and are being investigated for applications in electrocatalysis and energy storage. mdpi.com While the direct use of this compound in MOF synthesis is not yet widely reported, its functionalized derivatives could serve as ligands to create novel MOFs with tailored properties. The prenyl chain could potentially template the pore structure or modify the electronic properties of the framework.

The table below outlines the potential applications of materials derived from benzoquinones, highlighting the roles the quinone moiety plays.

Material TypeFunctional MoietyPotential ApplicationKey PropertyReference
Redox-Active PolymersBenzoquinoneOrganic Batteries, SupercapacitorsReversible Redox Chemistry, High Specific Capacity nsf.govnih.gov
Conductive MOFsDihydroxy-benzoquinoneElectrocatalysis, Sensors, ThermoelectricsElectrical Conductivity, Porosity researchgate.netusu.edumdpi.com
Polymer NanocompositesBenzoquinone DerivativesAntifouling Coatings for ElectrodesRedox Activity, Resistance to Biofouling nih.gov

Future Research Directions and Emerging Paradigms for 2 Prenyl 1,4 Benzoquinone

Advanced Synthetic Methodologies for Enantioselective and Scalable Production

The chemical synthesis of 2-prenyl-1,4-benzoquinone and its analogs is crucial for detailed biological evaluation and the development of derivatives with improved properties. While traditional methods like Friedel-Crafts alkylation and the oxidation of corresponding hydroquinones exist, future research is focused on more advanced, efficient, and selective synthetic strategies. scielo.brscielo.br

A primary challenge in the synthesis of many natural products is achieving enantioselectivity, particularly when chiral centers are present. For prenylated quinones, future methodologies will likely concentrate on developing catalytic asymmetric syntheses to produce specific stereoisomers, which can exhibit distinct biological activities.

Key areas for future synthetic research include:

Organocatalysis and Transition-Metal Catalysis: Developing novel catalytic systems that can achieve regioselective and enantioselective prenylation of benzoquinone precursors.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance scalability, safety, and efficiency compared to batch processes.

Biocatalysis: Utilizing enzymes, such as prenyltransferases, in synthetic or semi-synthetic routes to achieve high selectivity under mild reaction conditions.

A significant amount of literature is available on various synthetic methods for 1,4-benzoquinones, including oxidation of phenols and hydroquinones using a range of oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN), silver oxide, and sodium hypochlorite. scielo.br For instance, 2,5-disubstituted 1,4-benzoquinones have been synthesized from 1,4-dimethoxybenzene (B90301) via a palladium-catalyzed double Negishi coupling, followed by oxidation with CAN. scielo.br Another approach involves the oxidative demethylation of dimethoxy precursors using reagents like silver oxide/nitric acid. scielo.br These established methods provide a foundation for developing more sophisticated, scalable, and selective syntheses for asymmetrically substituted prenylquinones like this compound.

Exploration of Novel Biosynthetic Enzymes and Pathways

Understanding the biosynthesis of this compound is fundamental to harnessing its production in natural or engineered systems. Prenylquinones are meroterpenoids, meaning their biosynthesis involves precursors from different metabolic pathways. nih.gov The benzoquinone ring is typically derived from the shikimate pathway, while the prenyl side chain originates from the isoprenoid pathway (either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway). nih.govtandfonline.com

Future research will likely focus on:

Discovery of Novel Prenyltransferases: Identifying and characterizing new prenyltransferase enzymes from various organisms that catalyze the attachment of the prenyl group to the benzoquinone precursor. These enzymes are key to the diversity of prenylated compounds in nature.

Pathway Elucidation in Different Organisms: While the general biosynthetic scheme is known, the specific enzymes and regulatory mechanisms can vary between organisms, such as bacteria, plants, and marine invertebrates. researchgate.netportlandpress.com For instance, in some bacteria, ubiquinone biosynthesis involves the prenylation of 4-hydroxybenzoic acid, followed by a series of modification steps. portlandpress.com

Metabolic Engineering: Engineering microorganisms like Escherichia coli or yeast to produce this compound and its derivatives by introducing and optimizing the necessary biosynthetic genes. This could provide a sustainable and scalable production platform. Research has shown that engineering the pathways for isoprenoid precursors (IPP and DMAPP) is a common strategy to increase the production of prenylated compounds. researchgate.net

The committed step in prenylquinone synthesis is the condensation of an aromatic precursor with a prenyl diphosphate (B83284) substrate, a reaction catalyzed by polyprenyltransferases. researchgate.net In plants, for example, the synthesis of plastoquinone (B1678516) and tocopherol (both prenylquinones) occurs in chloroplasts and involves enzymes like homogentisate (B1232598) phytyltransferase and homogentisate solanesyltransferase. researchgate.netspringernature.com Investigating analogous enzyme systems for this compound will be a key research direction.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

This compound and its analogs exhibit a range of biological activities, but the precise molecular mechanisms underlying these effects often require further clarification. Future studies will employ advanced biochemical and biophysical techniques to identify and characterize the molecular targets and interaction pathways.

Key research avenues include:

Target Identification and Validation: Using techniques like affinity chromatography, proteomics, and genetic screens to identify specific proteins that bind to this compound. For example, some quinones are known to act as topoisomerase II poisons or to interact with signaling proteins. ebi.ac.uk

Redox Cycling and Oxidative Stress: Investigating the role of the quinone moiety in redox cycling, which can lead to the production of reactive oxygen species (ROS). caymanchem.com This mechanism is thought to be central to the cytotoxic effects of many quinones. nih.gov

Covalent Modification of Proteins: The benzoquinone ring is an electrophile and can react with nucleophilic residues on proteins, such as cysteine thiols, through Michael addition. pnas.org This covalent modification can alter protein function and trigger cellular signaling pathways. In Staphylococcus aureus, a quinone sensor protein (QsrR) detects quinones via S-quinonization of a key cysteine residue. pnas.org

Interaction with Cellular Membranes: The lipophilic prenyl chain facilitates the insertion of the molecule into cellular membranes, which could affect membrane properties and the function of membrane-bound proteins.

Studies on analogs have shown that prenylated quinones can inhibit inflammatory responses by targeting enzymes like phospholipase A2 and cyclooxygenase-2 (COX-2). researchgate.net The ability of the related compound 1,4-benzoquinone (B44022) to induce apoptosis in cancer cells through ROS production and disruption of mitochondrial membrane potential highlights a potential mechanism of action that warrants investigation for its prenylated derivatives. caymanchem.com

Development of Structure-Activity Relationship (SAR) Models

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of this compound and designing new analogs with enhanced potency and selectivity. These studies involve synthesizing a series of related compounds and evaluating how structural modifications affect their biological effects.

Future SAR studies will likely focus on systematically modifying:

The Prenyl Side Chain: Investigating the effect of chain length, saturation, and branching. SAR studies on other prenylated hydroquinones and quinones have shown that the length of the terpenoid side chain is a critical determinant of biological activity, with an optimal length often observed for antimicrobial and cytotoxic effects. researchgate.netnih.govacs.org For instance, against certain microbes, an optimal side-chain length of five to fifteen carbon atoms was identified. nih.govacs.org

The Benzoquinone Ring: Introducing various substituents (e.g., methoxy, hydroxyl, alkyl groups) at different positions on the quinone ring to probe their influence on electronic properties and steric interactions with biological targets. mdpi.com

The Quinone Moiety: Replacing the benzoquinone with other redox-active scaffolds to explore different mechanisms of action.

The development of these SAR models provides a rational basis for the design of new therapeutic agents. For example, studies on prenylated quinones from marine organisms have demonstrated that their anticancer and antimutagenic effects are dependent on both the prenyl chain length and the substitution pattern on the quinone ring. mdpi.commdpi.com

Table 1: Summary of Structure-Activity Relationship Findings for Prenylated Quinones

Structural ModificationEffect on Biological ActivityReference(s)
Prenyl Chain Length The length of the side chain is critical for activity. An optimal length of 5-15 carbons has been noted for antimicrobial effects. nih.gov, acs.org
Shorter chain coenzyme Q homologs (like Q2) show poor cell growth support compared to longer chains (C10-C18). nih.gov
Isoprenyl and farnesyl chains were more potent against P. falciparum than geranyl chains in certain quinone analogs. nih.gov
Prenyl Chain Unsaturation Introducing a double bond in a saturated side chain can introduce inhibitory effects at higher concentrations. nih.gov
Substituents on Quinone Ring The type and position of substituent groups on the quinone moiety influence antiproliferative effects. mdpi.com
Methoxy groups at specific positions can be important for cancer-preventive activity. vliz.be

This table is generated based on findings for a range of prenylated quinones to infer potential SAR directions for this compound.

Integration with Chemoinformatic and Systems Biology Approaches

The integration of computational methods with experimental biology offers powerful new paradigms for studying this compound. Chemoinformatics and systems biology can accelerate the discovery process and provide a holistic understanding of the compound's biological effects.

Future directions in this area include:

Computational Docking and Molecular Dynamics: Using computer models to predict the binding of this compound to potential protein targets and to study the dynamics of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational QSAR models based on experimental data to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts. jetir.org

High-Throughput Virtual Screening: Screening large virtual libraries of compounds against biological targets to identify new molecules with similar activity profiles to this compound.

Systems Biology and Network Pharmacology: Analyzing how this compound affects cellular networks and pathways by integrating transcriptomic, proteomic, and metabolomic data. This can help to uncover its polypharmacological effects and identify potential off-target interactions.

Density Functional Theory (DFT) Studies: Employing DFT to analyze the structural parameters, electronic properties, and chemical reactivity of this compound and its radicals, providing insights into its redox behavior. jetir.orgias.ac.in

These computational approaches, when used in conjunction with experimental validation, can significantly enhance the efficiency of research and development efforts focused on this compound. jetir.orgresearchgate.net

Q & A

Basic: What enzymatic pathways are involved in the metabolism of 2-substituted 1,4-benzoquinones, and how can their reversibility be experimentally validated?

Answer:
2-Hydroxy-1,4-benzoquinone (a model compound) is interconverted with 1,2,4-trihydroxybenzene via two enzymes:

  • 1,2,4-Benzenetriol dehydrogenase : Catalyzes oxidation to form the quinone.
  • Hydroxybenzoquinone reductase : Drives reduction back to the hydroquinone .
    Methodological validation:
  • Use NAD(P)H consumption assays to track reductase activity.
  • Monitor quinone dimerization (via peroxo bridges) using UV-Vis spectroscopy to account for non-enzymatic side reactions .

Advanced: How can researchers resolve contradictions in redox potential measurements for substituted 1,4-benzoquinones across studies?

Answer:
Discrepancies often arise from variations in experimental conditions (e.g., pH, solvent, reference electrodes).
Strategies:

  • Standardize cyclic voltammetry (CV) parameters (e.g., scan rate, electrolyte composition).
  • Use internal redox standards (e.g., ferrocene) for calibration.
  • Example: CV of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone showed an R² of 0.846, while tetrachloro-1,4-benzoquinone achieved R² = 0.9984 under controlled conditions .
    Key variables to report: Temperature, electrode material, and supporting electrolyte.

Basic: What synthetic routes are effective for introducing alkyl or methoxy groups to 1,4-benzoquinones?

Answer:

  • Alkylation : Use nucleophilic substitution with alkyl halides (e.g., 8-bromooctanoic acid) under mild conditions to form derivatives like 2-methyl-5-methoxy-1,4-benzoquinone .
  • Methoxylation : React 2-methyl-1,4-benzoquinone with methanol as a nucleophile .
    Reagents and conditions:
Reaction TypeReagents/ConditionsMajor Product
SubstitutionSecondary amines/thiols, mild conditions2,5-Diamino or 2,5-dithioether derivatives
OxidationH₂O₂, acidic catalyst1,4-Benzoquinone

Advanced: How do steric and electronic effects of substituents influence dimerization kinetics in 2-substituted 1,4-benzoquinones?

Answer:

  • Steric effects : Bulky groups (e.g., tert-butyl) hinder dimerization by peroxo bridges.
  • Electronic effects : Electron-withdrawing groups (e.g., Cl, CN) increase quinone stability, reducing dimerization rates.
    Experimental design:
  • Conduct kinetic studies using UV-Vis or NMR to monitor dimerization in real-time.
  • Compare 2-hydroxy-1,4-benzoquinone (prone to dimerization) with 5-tert-butyl derivatives (slower kinetics) .

Basic: Which analytical techniques are optimal for quantifying substituted 1,4-benzoquinones in biological matrices?

Answer:

  • HPLC with FID/UV detection : Resolves complex mixtures (e.g., 5-methoxy derivatives) .
  • Cyclic voltammetry : Quantifies redox-active species (e.g., LOD = 0.1 µM for tetrachloro-1,4-benzoquinone) .
  • NMR spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR for methoxy group characterization) .

Advanced: What mechanisms explain the genotoxicity of halogenated 1,4-benzoquinones, and how can conflicting in vitro/in vivo data be reconciled?

Answer:

  • Mechanism : Halogenated derivatives (e.g., tetrachloro-1,4-benzoquinone) generate hydroxyl radicals (·OH) via H₂O2 nucleophilic attack, leading to DNA damage .
  • Contradictions : In vitro assays may overestimate toxicity due to high concentrations absent in vivo.
    Mitigation strategies:
  • Use multiple endpoints (e.g., Ames test, comet assay).
  • Simulate physiological conditions (e.g., inclusion of antioxidants like glutathione) .

Basic: How do electron-donating vs. electron-withdrawing substituents affect the catalytic activity of 1,4-benzoquinones in oxidation reactions?

Answer:

  • Electron-donating groups (e.g., -OCH₃) : Lower redox potential, enhancing catalytic efficiency in aerobic oxidations.
  • Electron-withdrawing groups (e.g., -CN) : Stabilize semiquinone intermediates, prolonging catalytic cycles.
    Example : 5-tert-Butyl-2-hydroxy-1,4-benzoquinone catalyzes benzylic amine oxidation to imines via radical pathways .

Advanced: What experimental approaches can validate the role of 2-substituted 1,4-benzoquinones in microbial degradation pathways?

Answer:

  • Isotopic labeling : Track ¹³C-labeled quinone degradation products (e.g., acetic/malic acids in Azoarcus anaerobius) .
  • Gene knockout studies : Disrupt reductase genes (e.g., in Rhodococcus spp.) to confirm enzymatic involvement .
  • Metabolomics : Use LC-MS to identify transient intermediates (e.g., semiquinone radicals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Prenyl-1,4-benzoquinone
Reactant of Route 2
2-Prenyl-1,4-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.